molecular formula C8H18Cl2N2 B2675339 1,7-Diazabicyclo[4.3.1]decane dihydrochloride CAS No. 2228571-08-0

1,7-Diazabicyclo[4.3.1]decane dihydrochloride

Cat. No.: B2675339
CAS No.: 2228571-08-0
M. Wt: 213.15
InChI Key: IPNGLGKLKZXRTM-UHFFFAOYSA-N
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Description

1,7-Diazabicyclo[4.3.1]decane dihydrochloride is a diazabicyclo derivative of interest in organic synthesis and pharmaceutical research. Diazabicyclic compounds, such as the well-known DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), are frequently employed as non-nucleophilic bases and catalysts in a wide range of reactions, including dehydrohalogenation and the curing of epoxy resins . The specific bicyclo[4.3.1] decane structure presents a unique three-dimensional framework that can be utilized as a complexing ligand or a building block in medicinal chemistry. The dihydrochloride salt form enhances the compound's stability and solubility in aqueous systems, facilitating its handling in various experimental protocols. This product is intended for Research Use Only and is not approved for use in humans, animals, or as a diagnostic agent.

Properties

IUPAC Name

1,7-diazabicyclo[4.3.1]decane;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2.2ClH/c1-2-5-10-6-4-9-8(3-1)7-10;;/h8-9H,1-7H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPNGLGKLKZXRTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CCNC(C1)C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,7-diazabicyclo[4.3.1]decane dihydrochloride typically involves the reaction of a suitable precursor with hydrochloric acid. One common method includes the nucleophilic addition of an amine to a tricarbonyl (tropone)iron complex, followed by Boc-protection of the secondary amine. This is followed by photochemical demetallation of the iron complex and an intramolecular Heck reaction .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,7-Diazabicyclo[4.3.1]decane dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include hydrochloric acid, bases, and various organic solvents. Reaction conditions often involve controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

Pharmaceutical Applications

1. Treatment of Psychiatric Disorders

1,7-Diazabicyclo[4.3.1]decane derivatives have been identified as specific inhibitors of FK506 binding proteins (FKBPs), particularly FKBP51 and FKBP52. These proteins are implicated in the pathophysiology of psychiatric disorders such as depression and anxiety. Research indicates that these compounds can enhance memory performance and may be beneficial in treating neurodegenerative diseases, vision disorders, and even conditions like alopecia and obesity .

2. Opioid Receptor Ligands

Another significant application is as opioid receptor ligands. Compounds derived from 1,7-diazabicyclo[4.3.1]decane have shown potential in binding to μ-opioid receptors, which are crucial in pain management and addiction therapies. This property suggests that these compounds could be developed into new analgesic medications with fewer side effects compared to traditional opioids .

Case Studies

Case Study 1: Neuropsychiatric Effects

A study evaluated the effects of SAFit2 (a derivative of 1,7-diazabicyclo[4.3.1]decane) on rodent models of depression and anxiety. Results demonstrated that SAFit2 administration led to anxiolytic effects in elevated plus maze tests and forced swim tests, indicating its potential as an antidepressant agent .

Case Study 2: Pain Management

In another investigation, SAFit2 was administered to C57BL/6N mice to assess its impact on neuropathic pain following nerve injury. The compound significantly reduced mechanical hypersensitivity and inflammatory cytokine levels, suggesting its utility in managing chronic pain conditions through modulation of neuroinflammation .

Table 1: Pharmacological Properties of 1,7-Diazabicyclo[4.3.1]decane Derivatives

PropertyValue/Observation
FKBP InhibitionSpecific for FKBP51 and FKBP52
Antidepressant ActivityPositive results in rodent models
Opioid Receptor Bindingμ-Opioid receptor ligand
Memory EnhancementObserved improvement in cognitive tests

Table 2: Efficacy of SAFit2 in Animal Models

Study ReferenceModel TypeEffect Observed
Hartmann et al.Anxiety (EPM)Anxiolytic effects observed
Codagnone et al.Depression (FST)Reduced immobility indicating efficacy
Wedel et al.Neuropathic PainReduced hypersensitivity

Mechanism of Action

The mechanism of action of 1,7-diazabicyclo[4.3.1]decane dihydrochloride involves its interaction with specific molecular targets. It is known to inhibit FK506 binding proteins (FKBPs), which are involved in various cellular processes. By binding to these proteins, the compound can modulate their activity and affect downstream signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

However, insights from analogous compounds and methodologies can guide a comparative framework:

Role of Solvent Affinity and Hydrophilicity

  • Hydrophilicity and Solvent Interactions: highlights that bacterial surface hydrophilicity in Escherichia coli 189p correlates with low affinity for apolar solvents like decane (0.86%) and hexadecane (0.0%) in LBB medium . Similarly, 1,7-Diazabicyclo[4.3.1]decane dihydrochloride, as a hydrophilic salt, likely exhibits poor solubility in hydrophobic solvents, favoring aqueous or polar environments. This contrasts with lipophilic compounds like welwitindolinones (), which interact with membrane-bound P-glycoprotein due to their hydrophobicity .

Permeability and Membrane Interactions

  • PAMPA Assay Insights : reveals that lipid composition (e.g., soybean lecithin/decane membranes) affects tetracycline permeability, with decane-based systems mimicking biomimetic barriers . For this compound, its ionic nature may limit passive diffusion across lipid membranes compared to neutral analogs, necessitating carrier-mediated transport.

Analytical and Environmental Comparisons

  • Retention Time and Volatility: distinguishes compounds by boiling points, noting that those below decane (tR = 28.8 min) exhibit stronger correlations in vehicular emissions . While this compound is non-volatile due to its ionic form, its neutral analogs (if volatile) might follow similar retention trends in chromatographic analyses.

Hypothetical Data Table for Comparative Analysis

Property This compound Welwitindolinone C Isothiocyanate (Compound 1) Tetracycline (PAMPA Model)
Solubility in Water High (ionic salt) Low (lipophilic) Moderate
LogP Likely negative (hydrophilic) ~3.5 (estimated) -1.5 to 0.5
Biological Target Potential ion channels/transporters P-glycoprotein Ribosomal binding
Permeability (Pe) Low (passive diffusion) High (membrane interaction) 1.2 × 10<sup>-6</sup> cm/s

Biological Activity

1,7-Diazabicyclo[4.3.1]decane dihydrochloride, a bicyclic compound, has garnered attention for its diverse biological activities and potential therapeutic applications. This article provides an in-depth overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure:

  • IUPAC Name: this compound
  • CAS Number: 2228571-08-0

Molecular Weight: 218.2 g/mol

This compound functions primarily as a modulator of various biological pathways through its interaction with specific protein targets. Notably, it has been identified as an inhibitor of FK506 binding proteins (FKBPs), particularly FKBP51 and FKBP52, which are implicated in several neurodegenerative diseases and psychiatric disorders .

Key Mechanisms:

  • Inhibition of FKBP Proteins: This inhibition is linked to the modulation of stress response and neuroinflammation pathways.
  • Neuroprotective Effects: By targeting FKBPs, the compound may enhance neuroprotection and cognitive function, making it a candidate for treating conditions like Alzheimer's disease and depression.

Antidepressant Effects

Research indicates that this compound exhibits antidepressant-like effects in various animal models. In studies involving forced swim tests (FST), administration of this compound resulted in decreased immobility times, suggesting an enhancement in mood and reduction in depressive-like behavior .

Neuroprotective Properties

The compound has shown promise in protecting neuronal cells from apoptosis induced by stressors such as oxidative stress and inflammation. This protective effect is attributed to its ability to modulate the expression of neurotrophic factors and inflammatory cytokines .

Antinociceptive Activity

In models of neuropathic pain, this compound has demonstrated significant antinociceptive effects, reducing pain responses in subjects with induced neuropathy . This suggests potential applications in pain management therapies.

Case Studies

Several studies have explored the effects of this compound on cognitive function and pain management:

  • Cognitive Enhancement: In a study utilizing scopolamine-induced amnesia models, treatment with this compound improved memory retention compared to controls .
  • Pain Models: In neuropathic pain models (e.g., streptozotocin-induced neuropathy), the compound significantly reduced hyperalgesia and allodynia compared to untreated groups.

Comparative Analysis

Activity This compound Other Compounds
AntidepressantSignificant reduction in immobility in FSTLimited effects reported
NeuroprotectiveEnhanced neuronal survival under stressVaries widely
AntinociceptiveReduced pain responses in neuropathy modelsOften less effective

Q & A

Q. What are the recommended safety protocols for handling 1,7-Diazabicyclo[4.3.1]decane dihydrochloride in laboratory settings?

  • Methodological Answer: Handling requires strict adherence to safety guidelines:
  • Use personal protective equipment (PPE), including gloves and lab coats. Avoid skin/eye contact and inhalation of vapors .
  • Store in tightly sealed containers in dry, well-ventilated areas to prevent electrostatic charge buildup and leakage .
  • Conduct experiments in authorized facilities with experienced personnel and emergency protocols (e.g., immediate decontamination for skin exposure) .

Q. How can researchers characterize the purity and structural integrity of this compound using analytical techniques?

  • Methodological Answer:
  • Chromatography: Employ HPLC or GC-MS to detect impurities (e.g., analogs like 2-(Piperazin-1-yl)pyrimidine dihydrochloride) .
  • Spectroscopy: Use 1H^1H-NMR and 13C^{13}C-NMR to verify bicyclic structure and proton environments. Compare with reference standards for validation .
  • Mass Spectrometry: Confirm molecular weight (138.1671 g/mol for analogs) and fragmentation patterns .

Advanced Research Questions

Q. What synthetic methodologies are employed to construct the 7-azabicyclo[4.3.1]decane ring system, and how do reaction conditions influence regio- and stereoselectivity?

  • Methodological Answer:
  • (4+3) Cycloaddition: React oxidopyridinium ions with silylated dienes under controlled conditions (e.g., temperature, solvent polarity) to form the seven-membered ring. Steric and electronic effects dictate regioselectivity .
  • Catalysis: Transition-metal catalysts (e.g., Pd) may enhance stereocontrol. Computational modeling (DFT) can predict transition states for selectivity optimization .

Q. How can researchers address discrepancies in spectroscopic data when analyzing derivatives of this compound?

  • Methodological Answer:
  • Data Cross-Validation: Compare NMR/IR spectra with structurally similar compounds (e.g., 8-aza-5-azoniaspiro[4.5]decane derivatives) to identify unexpected shifts .
  • Crystallography: Resolve ambiguities via X-ray diffraction to confirm stereochemistry and hydrogen-bonding patterns .
  • Isotopic Labeling: Use 15N^{15}N-labeled analogs to trace nitrogen environments in complex mixtures .

Q. What strategies are effective for assessing the stability of this compound under varying experimental conditions?

  • Methodological Answer:
  • Accelerated Stability Testing: Expose the compound to stressors (heat, humidity, light) and monitor degradation via LC-MS. Compare with impurity profiles (e.g., brominated or hydroxylated byproducts) .
  • pH-Dependent Studies: Evaluate stability in buffered solutions (pH 2–12) to simulate biological or synthetic conditions. Use UV-Vis spectroscopy to track decomposition kinetics .

Q. How do structural analogs of this compound inform the design of novel bicyclic amine derivatives?

  • Methodological Answer:
  • Bioisosteric Replacement: Substitute nitrogen atoms with oxygen/sulfur in the bicyclic framework to modulate pharmacokinetic properties (e.g., solubility, logP) .
  • Ring Expansion/Contraction: Modify ring size (e.g., from [4.3.1] to [4.2.0] systems) to alter conformational flexibility and binding affinity .
  • Docking Studies: Use molecular dynamics simulations to predict interactions with biological targets (e.g., neurotransmitter receptors) .

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